molecular formula C9H17Cl2N3O2 B6205124 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride CAS No. 2703778-85-0

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride

Cat. No. B6205124
CAS RN: 2703778-85-0
M. Wt: 270.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride (AMIPD) is a synthetic, water-soluble compound that has been used as a research tool in various biochemical and physiological studies. AMIPD has been used to study the effects of certain drugs on various metabolic pathways and to simulate the effects of certain hormones on cell physiology. AMIPD has also been used to study the effects of certain drugs on the nervous system and to study the effects of certain drugs on the immune system.

Scientific Research Applications

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of certain drugs on various metabolic pathways and to simulate the effects of certain hormones on cell physiology. 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride has also been used to study the effects of certain drugs on the nervous system and to study the effects of certain drugs on the immune system. Additionally, 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride has been used in studies to examine the effects of certain drugs on the cardiovascular system and to study the effects of certain drugs on the endocrine system.

Mechanism of Action

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride is believed to act as a partial agonist at certain receptors in the body, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the histamine receptor H3. When 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride binds to these receptors, it is believed to activate or inhibit certain biochemical pathways, including the release of neurotransmitters such as dopamine, serotonin, and histamine.
Biochemical and Physiological Effects
The effects of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride on biochemical and physiological systems have been studied in various research studies. Studies have shown that 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride can inhibit the release of dopamine, serotonin, and histamine in the brain. Additionally, 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride has been shown to reduce the activity of certain enzymes involved in the metabolism of certain hormones and drugs. Studies have also shown that 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride can stimulate the release of certain hormones, such as cortisol and adrenaline, and can increase the release of certain neurotransmitters, such as glutamate and GABA.

Advantages and Limitations for Lab Experiments

The use of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride in laboratory experiments has several advantages, including its water solubility and its ability to bind to certain receptors in the body. Additionally, 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride is relatively inexpensive and can be used in a wide range of experiments. However, there are also some limitations to using 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride in laboratory experiments. For example, 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride is not very stable and can degrade over time. Additionally, the effects of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride on biochemical and physiological systems can vary depending on the concentration of the compound used.

Future Directions

The future directions for research involving 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride include further investigation into the effects of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride on various biochemical and physiological systems. Additionally, further research into the mechanism of action of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride and the development of new methods for synthesizing 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride could be beneficial. Furthermore, research into the potential therapeutic applications of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride could be beneficial, as well as further research into the safety and efficacy of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride in laboratory experiments. Finally, further research into the potential interactions of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride with other drugs and hormones could be beneficial.

Synthesis Methods

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride is synthesized through a series of steps involving the reaction of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid (AMIPA) with hydrochloric acid (HCl). The reaction of AMIPA with HCl produces 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride in a two-step process. The first step involves the deprotonation of the carboxylic acid group of AMIPA by HCl, and the second step involves the formation of the dihydrochloride salt of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride involves the reaction of 1-methyl-1H-imidazole-5-carboxylic acid with 4-bromo-1-pentene, followed by reduction of the resulting product and subsequent reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-1H-imidazole-5-carboxylic acid", "4-bromo-1-pentene", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "1. 1-methyl-1H-imidazole-5-carboxylic acid is reacted with 4-bromo-1-pentene in the presence of a suitable solvent and a catalyst to form 4-(1-methyl-1H-imidazol-5-yl)-1-pentene-1-carboxylic acid.", "2. The resulting product is reduced using sodium borohydride in a suitable solvent to form 4-(1-methyl-1H-imidazol-5-yl)pentanoic acid.", "3. 4-(1-methyl-1H-imidazol-5-yl)pentanoic acid is reacted with hydrochloric acid to form 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride." ] }

CAS RN

2703778-85-0

Molecular Formula

C9H17Cl2N3O2

Molecular Weight

270.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.